molecular formula C15H13NO B8635755 4-(1-Phenylethoxy)benzonitrile

4-(1-Phenylethoxy)benzonitrile

Cat. No.: B8635755
M. Wt: 223.27 g/mol
InChI Key: KWWVFGUQPKBXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Phenylethoxy)benzonitrile is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(1-phenylethoxy)benzonitrile

InChI

InChI=1S/C15H13NO/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10,12H,1H3

InChI Key

KWWVFGUQPKBXFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add triphenylphosphine (7.869 g, 30 mmol) to a solution of sec-phenylethyl alcohol (1.467 g, 12 mmol), 4-cyanophenol (1.191 g, 10 mmol) and diethyl azodicarboxylate (4.528 g, 26 mmol) in anhydrous THF (50 mL) at 0° C. Stir the reaction at ambient temperature for 12 h. Dilute with EtOAc, wash with brine, dry over Na2SO4, filter and concentrate. Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8) to give (±)-4-(1-phenylethoxy)-benzonitrile with a small amount of triphenylphosphine (2.49 g total).
Quantity
7.869 g
Type
reactant
Reaction Step One
[Compound]
Name
sec-phenylethyl alcohol
Quantity
1.467 g
Type
reactant
Reaction Step One
Quantity
1.191 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
4.528 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzonitrile (500 mg, 2.75 mmol) and S-(−)-α-phenylethylalcohol (403 mg, 3.30 mmol) in toluene (5 mL) were added sodium hydride (220 mg, 5.49 mmol; 60% in oil), tris(dibenzylideneacetone)dipalladium(0) (38 mg, 0.0413 mmol) and 2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl (67 mg, 0.099 mmol), and the solution was stirred at 70° C. for 4 hours. The reaction solution was allowed to room temperature, ethyl acetate and water were added for partitioning, the organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by silica gel column chromatography (hexane:ethyl acetate), and 4-(1-phenyl-ethoxy)-benzonitrile (159 mg, 26%) was obtained as a colorless oil.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
S-(−)-α-phenylethylalcohol
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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